2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide features a benzofuropyrimidin core with a 2,4-dioxo functional group, a phenyl substituent at position 3, and an acetamide moiety linked to a 4-methoxyphenyl group.
Properties
CAS No. |
877656-35-4 |
|---|---|
Molecular Formula |
C25H19N3O5 |
Molecular Weight |
441.443 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-18-13-11-16(12-14-18)26-21(29)15-27-22-19-9-5-6-10-20(19)33-23(22)24(30)28(25(27)31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
GSMUTZITTFCUFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, which is subsequently fused with a pyrimidine ring system through cyclization reactions. The phenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the intermediate compound with N-(4-methoxyphenyl)acetamide, under controlled temperature and pH conditions.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to improve yield and purity. Techniques such as continuous flow reactors, use of catalytic systems, and advanced purification methods like chromatography are employed. The reaction conditions are fine-tuned to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions including:
Oxidation: : Often using oxidizing agents like potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Especially nucleophilic substitutions at the acetamide group.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide, acetonitrile.
Major Products Formed: The reactions can yield a range of products such as hydroxylated derivatives, reduced amines, and substituted acetamides, depending on the reagents and conditions.
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into the following components:
- Benzofuro[3,2-d]pyrimidine core : This fused bicyclic structure is known for its biological activity.
- Dioxo and phenyl groups : These functional groups enhance the compound's reactivity and interaction with biological targets.
- Methoxyphenyl acetamide moiety : This segment contributes to the compound's solubility and binding affinity.
Anticancer Activity
Numerous studies have indicated that compounds similar to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Research has shown that related compounds can inhibit tumor growth in xenograft models by targeting these pathways .
- Case Study : A study demonstrated that a structurally similar compound effectively inhibited the proliferation of breast cancer cells in vitro, suggesting potential for further development as an anticancer agent .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in critical biological processes:
- Dipeptidyl Peptidase IV (DPP-IV) : Compounds with similar structures have been reported to inhibit DPP-IV, an enzyme implicated in glucose metabolism and diabetes management .
- Case Study : A related compound was evaluated for its ability to inhibit DPP-IV activity in diabetic models, resulting in improved glycemic control .
Antimicrobial Properties
Research indicates that compounds related to this structure possess antimicrobial activity against various pathogens:
- Mechanism of Action : The presence of the dioxo group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Study : In vitro studies have demonstrated that similar compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, either inhibiting or activating their biological functions. The pathways involved often include signal transduction mechanisms that lead to the desired biological response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Benzofuropyrimidin vs. Pyrazolopyrimidin Derivatives
- Target Compound : Benzofuro[3,2-d]pyrimidin core with 2,4-dioxo groups.
- Example 83 (): Pyrazolo[3,4-d]pyrimidin core with fluoro substituents and a chromen-4-one ring. The pyrazolopyrimidin scaffold is associated with kinase inhibition, while the chromenone moiety may enhance π-π stacking interactions. Melting point: 302–304°C; mass: 571.1988 Da .
- Impact : Core structure dictates binding affinity. Pyrazolopyrimidins often exhibit higher polarity due to nitrogen-rich cores, whereas benzofuropyrimidins may offer better lipophilicity .
Sulfur vs. Oxygen Linkers
- : Replaces the oxygen in the acetamide linker with a sulfanyl group (-S-). Substituents: 3,5-dimethylphenyl on the benzofuropyrimidin and 4-methoxyphenyl on acetamide.
- Impact : Sulfur increases molecular weight (e.g., +16 Da compared to oxygen) and may alter electronic properties (e.g., reduced hydrogen bonding capacity) .
Substituent Effects
Aryl Group Modifications
Physicochemical Properties
- Melting Points : The pyrazolopyrimidin derivative () exhibits a high melting point (302–304°C), likely due to crystalline packing from fluorine substituents . Data for the target compound is unavailable but expected to be lower due to fewer polar groups.
Biological Activity
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action as reported in various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuro-pyrimidine core, which is significant for its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit promising biological activities, including anticancer properties. The following sections summarize key findings related to the biological activity of the compound.
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
- Cell Line Studies :
- In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against human colorectal cancer cell lines HT-29 and Caco-2. At concentrations of 5 µM and 10 µM, the compound showed a reduction in cell viability by approximately 30% to 45% after 72 hours of treatment .
- Comparative studies with established anticancer agents like MPC-6827 indicated that this compound has a similar efficacy in inhibiting cancer cell proliferation .
| Concentration (µM) | HT-29 Cell Viability (%) | Caco-2 Cell Viability (%) |
|---|---|---|
| 5 | 70 | 65 |
| 10 | 55 | 55 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve several pathways:
- Cell Cycle Arrest :
- The compound may induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating further.
- Apoptosis Induction :
In Silico Studies
Recent advancements in computational biology have allowed researchers to perform molecular docking studies to predict the binding affinity of this compound to various targets involved in cancer progression:
- Target Interactions :
Case Studies
A notable case study involved synthesizing derivatives of similar benzofuro-pyrimidine compounds and evaluating their biological activities:
Q & A
Q. Advanced
- Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers to enhance dissolution without cytotoxicity .
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to the acetamide nitrogen for improved bioavailability .
How can researchers validate the compound’s mechanism of action in enzyme inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
